Cas no 2229653-45-4 (4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine)

4-4-(Difluoromethoxy)-2-fluorophenylbut-3-en-2-amine is a fluorinated organic compound featuring a difluoromethoxy and a fluorine substituent on a phenyl ring, coupled with an amine-functionalized butenyl chain. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the fluorine substitution can influence binding affinity and bioavailability. The conjugated double bond offers reactivity for further functionalization. Its well-defined stereochemistry and purity make it suitable for precision applications in drug discovery and material science. The compound’s stability under various conditions ensures reliable performance in synthetic workflows.
4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine structure
2229653-45-4 structure
Product Name:4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine
CAS No:2229653-45-4
MF:C11H12F3NO
MW:231.214293479919
CID:5931922
PubChem ID:165784877
Update Time:2025-05-30

4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine
    • 2229653-45-4
    • EN300-1967492
    • 4-[4-(difluoromethoxy)-2-fluorophenyl]but-3-en-2-amine
    • Inchi: 1S/C11H12F3NO/c1-7(15)2-3-8-4-5-9(6-10(8)12)16-11(13)14/h2-7,11H,15H2,1H3/b3-2+
    • InChI Key: QYOCMIGQDSMAIC-NSCUHMNNSA-N
    • SMILES: FC1C=C(C=CC=1/C=C/C(C)N)OC(F)F

Computed Properties

  • Exact Mass: 231.08709849g/mol
  • Monoisotopic Mass: 231.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine Pricemore >>

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4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine Related Literature

Additional information on 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine

Chemical Profile of 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine (CAS No. 2229653-45-4)

4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine, identified by its CAS number 2229653-45-4, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit structural diversity, which is often associated with enhanced pharmacological properties. The presence of multiple fluorine atoms and a butenylamine moiety makes it an intriguing candidate for further investigation, particularly in the context of drug discovery and development.

The chemical structure of 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine consists of a phenyl ring substituted with two fluorine atoms at the 2-position and 4-position, respectively, and a methoxy group at the 4-position. Additionally, the butenylamine side chain introduces a polar amine functionality, which can influence both the solubility and reactivity of the molecule. This combination of structural elements suggests that the compound may possess properties suitable for various biological targets, including enzymes and receptors involved in critical metabolic pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine with biological targets with greater accuracy. These studies have highlighted the compound's ability to bind to proteins and enzymes, which is a key requirement for any molecule intended to modulate biological processes. The fluorine atoms, in particular, have been shown to enhance binding affinity by increasing lipophilicity and reducing metabolic degradation.

In vitro studies have begun to explore the pharmacological profile of 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine, focusing on its potential as an inhibitor or modulator of various therapeutic targets. Initial results suggest that the compound may exhibit activity against enzymes involved in inflammation and pain pathways, making it a promising candidate for further development into treatments for chronic inflammatory conditions. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential as a scaffold for novel drug candidates.

The synthesis of 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine presents unique challenges due to the presence of multiple fluorinated aromatic rings. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for preclinical studies. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the complex framework of this molecule efficiently.

As research continues to uncover new biological activities and mechanisms of action, 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine is poised to become an important tool in the pharmaceutical industry. Its unique structural features offer opportunities for designing molecules with enhanced efficacy and reduced side effects. Furthermore, its potential as a lead compound for drug development underscores the importance of fluorinated aromatic amines in modern medicinal chemistry.

The future direction of research on 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine will likely involve both in vitro and in vivo studies to validate its pharmacological potential. Preclinical trials will be essential to assess its safety profile and therapeutic efficacy before considering human clinical trials. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating laboratory findings into tangible therapeutic benefits.

Moreover, the development of novel synthetic routes to 4-4-(difluoromethoxy)-2-fluorophenylbut-3-en-2-amine will be an ongoing focus, aiming to improve yield, purity, and scalability. Advances in green chemistry principles may also play a role in making the synthesis more environmentally sustainable while maintaining high chemical purity standards.

In conclusion,4(44(difluoromethoxy)2fluorophenylbut3en22amine) (CAS No222965345) represents an exciting opportunity for innovation in pharmaceutical research Its unique structure offers multiple avenues for exploration particularly in areas such as inflammation pain managementand beyond As scientific understanding evolves this compound will continue to be studied for its potential applications contributing significantlyto advancesin medicinal chemistryand drug discovery

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